molecular formula C16H23BrN2O3 B1412696 4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2204561-92-0

4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1412696
CAS No.: 2204561-92-0
M. Wt: 371.27 g/mol
InChI Key: DAAOSLSGYYPVLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-bromopyridine (an aryl bromide) with a suitable nucleophile, likely a tert-butyl carbamate . The specific synthetic route and conditions would need to be explored in relevant literature .


Chemical Reactions Analysis

  • Heck Reaction : It can serve as a substrate in the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with olefins .
  • Buchwald-Hartwig Coupling : Another potential application is in Buchwald-Hartwig coupling reactions, where it can form C-N bonds with amines or N-containing heterocycles .

Scientific Research Applications

Synthesis of Biological Active Compounds

The synthesis of biologically active compounds, such as alkaloids and other nitrogen-containing molecules, often utilizes piperidine derivatives as key intermediates or building blocks. For example, the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine demonstrates the utility of piperidine carboxylic acid esters in generating structurally diverse and biologically relevant molecules through stereoselective methodologies (Passarella et al., 2005).

Advanced Material Synthesis

Piperidine derivatives are also instrumental in the synthesis of advanced materials. For instance, the design and synthesis of hydrophilic aliphatic polyesters involve the utilization of functional cyclic esters derived from piperidine-based compounds, showcasing their role in creating polymers with specific physical and chemical properties (Trollsås et al., 2000).

Chemical Synthesis Methodologies

The development of new synthetic methodologies often leverages the chemical reactivity of piperidine derivatives. For example, the activation of carboxylic acids by pyrocarbonates has been explored using derivatives similar to the query compound, which facilitates the synthesis of symmetric anhydrides and esters, including those of N-protected amino acids (Pozdnev, 2009).

Molecular Structure Studies

The study of molecular structures through X-ray crystallography and other analytical techniques often includes compounds with piperidine scaffolds due to their relevance in understanding stereochemistry and molecular interactions. The synthesis and molecular structure analysis of chiral cyclic amino acid esters derived from piperidine illustrate this application (Moriguchi et al., 2014).

Properties

IUPAC Name

tert-butyl 4-[(3-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAOSLSGYYPVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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